molecular formula C10H9N3O2 B3337815 7-Cyclopropylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 832114-69-9

7-Cyclopropylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Cat. No. B3337815
CAS RN: 832114-69-9
M. Wt: 203.2 g/mol
InChI Key: XOVLKCCLXCOOOZ-UHFFFAOYSA-N
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Description

“7-Cyclopropylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid” is a derivative of Pyrazolo[1,5-a]pyrimidine (PP), which is a family of N-heterocyclic compounds . These compounds have a significant impact in medicinal chemistry and have attracted attention in material science due to their photophysical properties . They are explored as inhibitors of membrane-bound pyrophosphatase (mPPase), offering a new approach in the fight against pathogenic protozoan parasites .


Synthesis Analysis

The synthesis of Pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . The synthetic transformations involving this motif represent a research priority regarding process efficiency, environmental impact, and the study of its multiple applications .


Molecular Structure Analysis

The Pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .


Chemical Reactions Analysis

The main synthesis route of pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems .


Physical And Chemical Properties Analysis

The molecular formula of “this compound” is C10H9N3O2 . The average mass is 203.197 Da and the monoisotopic mass is 203.069473 Da .

Scientific Research Applications

Synthesis Techniques and Chemical Reactions

  • Regioselective Synthesis : The synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides, including derivatives of 7-cyclopropylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid, has been studied. The process involves the treatment of specific intermediates with POCl3 and subsequent reactions with amines, benzyl alcohol, and phenylboronic acid in the presence of a Pd-catalyst to yield various 7-substituted derivatives (Drev et al., 2014).

Biomedical Research

  • Inhibitory Activity : Novel 2-anilinopyrazolo[1,5-a]pyrimidine derivatives, closely related to this compound, have been synthesized and evaluated for their ability to inhibit c-Src kinase, showing potential in the treatment of acute ischemic stroke (Mukaiyama et al., 2007).

Antimicrobial Applications

  • Antimicrobial Activity : Methyl-7-aryl(heteryl)-6-(2-thienoyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylates, structurally related to this compound, have been synthesized and shown to possess antimicrobial properties (Gein et al., 2009).

Novel Derivatives and Applications

  • Hepatitis C Virus Inhibition : A novel 7-aminopyrazolo[1,5-a]pyrimidine derivative, which is similar to this compound, has been identified as a potent hepatitis C virus (HCV) inhibitor (Hwang et al., 2012).

Miscellaneous Applications

  • Synthesis of Fluorophores : Research shows that 3-formylpyrazolo[1,5-a]pyrimidines, related to the subject compound, can be used as strategic intermediates for the preparation of functional fluorophores, highlighting their potential use in materials science (Castillo et al., 2018).

Mechanism of Action

Pyrazolo[1,5-a]pyrimidines are explored as inhibitors of membrane-bound pyrophosphatase (mPPase), offering a new approach in the fight against pathogenic protozoan parasites . mPPases are absent in humans, but essential for many protists as they couple pyrophosphate hydrolysis to the active transport of protons or sodium ions across acidocalcisomal membranes .

properties

IUPAC Name

7-cyclopropylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c14-10(15)7-5-9-11-4-3-8(6-1-2-6)13(9)12-7/h3-6H,1-2H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOVLKCCLXCOOOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC=NC3=CC(=NN23)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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